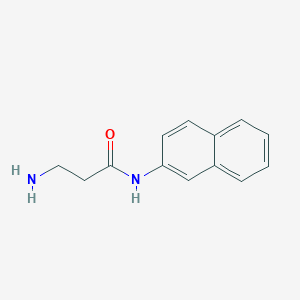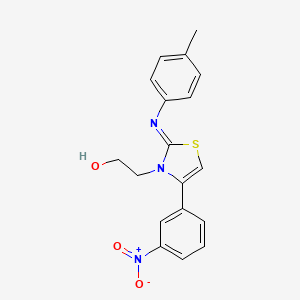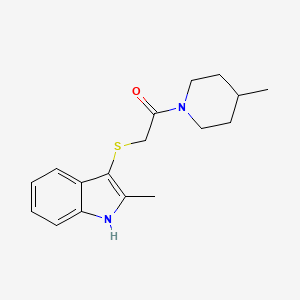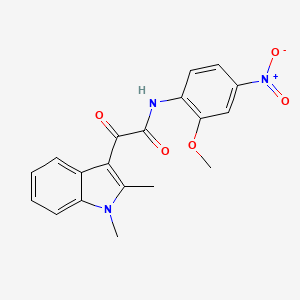
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O4 and its molecular weight is 389.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging Agents for Brain Receptor Studies
Radioligand Development for PET Imaging
Compounds structurally related to the queried chemical have been utilized in the development of radioligands for positron emission tomography (PET) imaging, particularly for targeting brain receptors such as the 5-HT1A receptor. Radioligands like [11C]WAY-100635 and its derivatives are instrumental in studying the distribution and function of serotonin receptors in the human brain, aiding in the research of psychiatric and neurological disorders (Pike et al., 1995; Pike et al., 1996). These studies demonstrate the potential of such compounds to enhance our understanding of brain function and the mechanisms underlying various mental health conditions.
Metabolic Pathways and Pharmacokinetics
Study of Metabolism and Disposition
Research on similar compounds has also focused on understanding their metabolic pathways and disposition in the human body. For instance, studies on orexin receptor antagonists like SB-649868 have provided valuable insights into the metabolism, excretion, and pharmacokinetic profiles of these compounds, which are crucial for drug development and therapeutic application (Renzulli et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl chloride to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide. This intermediate is then reacted with cyanoacetic acid to form N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide, which is subsequently hydrolyzed to form the final product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "4-fluorobenzoyl chloride", "cyanoacetic acid" ], "Reaction": [ "Step 1: 5-chloro-2-methoxyaniline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide.", "Step 2: N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide is then reacted with cyanoacetic acid in the presence of a base such as potassium carbonate to form N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide.", "Step 3: N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide is hydrolyzed with a strong acid such as hydrochloric acid to form the final product, N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
| 887899-55-0 | |
Molekularformel |
C18H13ClFN3O4 |
Molekulargewicht |
389.77 |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H13ClFN3O4/c1-27-15-7-2-10(19)8-14(15)22-16(24)13-9-21-18(26)23(17(13)25)12-5-3-11(20)4-6-12/h2-9H,1H3,(H,21,26)(H,22,24) |
InChI-Schlüssel |
CMRINGUSXBZDAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


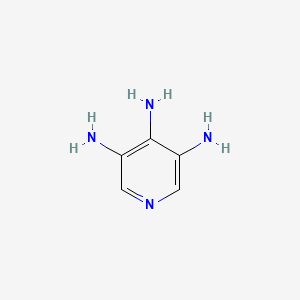

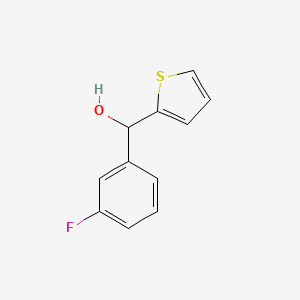
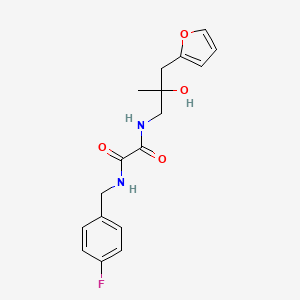
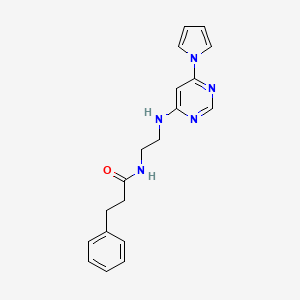
![(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide](/img/structure/B2875676.png)
![(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2875679.png)
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)
